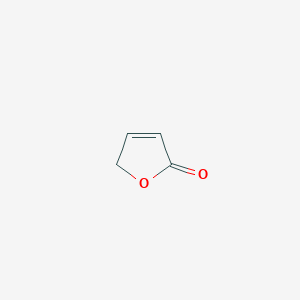

2(5H)-Furanone

Cat. No. B122218

Key on ui cas rn:

497-23-4

M. Wt: 84.07 g/mol

InChI Key: VIHAEDVKXSOUAT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06346629B1

Procedure details

The initial charge was 672 mg (2.6 mmol) of Rh(CO)2acac, 2.25 g (22.3 mmol) of triethylamine and 32.8 g (1.8 mol) of water in 400 ml of dioxane. 8.2 l (0.31 mol) of acetylene were injected at room temperature with stirring to a pressure of 3.6 bar. The pressure was then raised to 200 bar with carbon monoxide. The reaction batch was heated to 120° C., raising the pressure to 248 bar, and subsequently stirred for 2 h. After cooling and reactor decompression, the effluent was worked up by distillation. Based on the amount of acetylene used, 52% of 2(5H)-furanone and 22% of butyrolactone had formed. The bottom product of the distillation, which contained the catalyst, was introduced as an initial charge in 400 ml of dioxane and admixed with 2.25 g (22.3 mmol) of triethylamine and 32.8 g (1.8 mol) of water. 8.2 l (0.31 mol) of acetylene were injected at room temperature to a pressure of 3.6 bar. The pressure was then raised to 200 bar with carbon monoxide. The reaction batch was heated to 120° C., raising the pressure to 248 bar, and subsequently stirred for 2 h. After cooling and reactor decompression, the reactor's effluent was worked up by distillation and the bottom product of the distillation, which contained the catalyst, reused. Altogether this procedure was repeated three times without addition of fresh catalyst. The respective yields of product of value (reported as the sum total of 2(5H)-furanone and butyrolactone) are shown in Table 1.

Identifiers

|

REACTION_CXSMILES

|

C(N([CH2:6][CH3:7])CC)C.[OH2:8].[CH:9]#[CH:10].[C]=[O:12]>O1CCOCC1.C/C(/O)=C\C(C)=O.[C-]#[O+].[C-]#[O+].[Rh]>[O:8]1[CH2:7][CH:6]=[CH:10][C:9]1=[O:12].[C:9]1(=[O:12])[O:8][CH2:7][CH2:6][CH2:10]1 |f:5.6.7.8,^3:10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2.25 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Step Two

|

Name

|

|

|

Quantity

|

32.8 g

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

8.2 L

|

|

Type

|

reactant

|

|

Smiles

|

C#C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C]=O

|

Step Five

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

Step Six

|

Name

|

|

|

Quantity

|

672 mg

|

|

Type

|

catalyst

|

|

Smiles

|

C/C(=C\C(=O)C)/O.[C-]#[O+].[C-]#[O+].[Rh]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

120 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring to a pressure of 3.6 bar

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The initial charge

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were injected at room temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

raising the pressure to 248 bar

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

subsequently stirred for 2 h

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

reactor decompression, the effluent was worked up by distillation

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O1C(C=CC1)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 52% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CCCO1)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 22% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |